5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione
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Overview
Description
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione can be achieved through several methods. One common approach involves the oxidative [3+3] cycloaddition of indoles with active methylene compounds. This method utilizes electrochemical oxidative coupling followed by tandem 6π-electrocyclization . The reaction conditions typically involve mild temperatures and the use of an anodic oxidation process combined with the cathodic generation of a base from O2.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom-economy are often applied to optimize the synthesis process, making it more efficient and environmentally friendly. Techniques such as electrosynthesis and dehydrogenative cross-couplings are favored for their ability to form complex heterocycles under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[4,3-b]indoles: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan are structurally related but have different biological activities and applications.
Uniqueness
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione is unique due to its specific substitution pattern and the presence of the pyrano ring fused to the indole nucleus. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
85574-82-9 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-ethyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-2-14-9-6-4-3-5-8(9)12-10(14)7-11(15)17-13(12)16/h3-6H,2,7H2,1H3 |
InChI Key |
RTXHJWGEXJFQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
Origin of Product |
United States |
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